molecular formula C9H14N2O2 B8770917 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid

4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid

Cat. No.: B8770917
M. Wt: 182.22 g/mol
InChI Key: XZVJHEBCFLBJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid group attached to the imidazole ring. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-(tert-butyl)-1-methyl-1h-imidazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, which can then be further transformed into the desired imidazole derivative .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Similar in having a tert-butyl group and a carboxylic acid group.

    1-Methylimidazole: Shares the imidazole ring structure but lacks the tert-butyl and carboxylic acid groups.

    2-Methylimidazole: Similar imidazole structure with a methyl group but without the tert-butyl and carboxylic acid groups.

Uniqueness

4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is unique due to the combination of the tert-butyl group, methyl group, and carboxylic acid group on the imidazole ring. This unique structure imparts specific steric and electronic properties that influence its reactivity, stability, and biological activity .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-tert-butyl-1-methylimidazole-2-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-5-11(4)7(10-6)8(12)13/h5H,1-4H3,(H,12,13)

InChI Key

XZVJHEBCFLBJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(C(=N1)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-tert-butyl-1-methyl-1H-imidazole-2-carboxylic acid methyl ester (680 mg, 3.46 mmol, prepared as described in the previous step) and 1N NaOH (3.81 mL, 3.81 mmol) in MeOH (10 mL) was stirred at room temperature for 2 h. To the resulting mixture was then added 1.0 N aqueous HCl (3.85 mL). The solvent was removed under reduced pressure and the residue was treated with DCM (50 mL). The solid was filtered off through diatomaceous earth and washed with DCM. The combined organic layers were dried with Na2SO4 and concentrated in vacuo to yield 4-tert-butyl-1-methyl-1H-imidazole-2-carboxylic acid as a white solid. 1H-NMR (400 MHz, CDCl3) δ: 7.00 (s, 1H), 4.18 (s, 3H), 1.49 (s, 9H). Mass Spectrum (LCMS, ESI pos.) Calculated For C9H14N2O2: 183.1 (M+H), Measured: 183.1.
Name
4-tert-butyl-1-methyl-1H-imidazole-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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